molecular formula C12H11N3O2 B14142661 Ethyl 4-amino-3,5-dicyano-2-methylbenzoate CAS No. 88817-29-2

Ethyl 4-amino-3,5-dicyano-2-methylbenzoate

Cat. No.: B14142661
CAS No.: 88817-29-2
M. Wt: 229.23 g/mol
InChI Key: VLSAOGJJSUPXEU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dicyano-2-methylbenzoate is an organic compound with the molecular formula C12H11N3O2. This compound is characterized by the presence of an ethyl ester group, an amino group, and two cyano groups attached to a benzene ring. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3,5-dicyano-2-methylbenzoate typically involves the reaction of 4-amino-3,5-dicyano-2-methylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-amino-3,5-dicyano-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,5-dicyano-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • Ethyl 4-amino-3,5-dicyano-2-methylbenzoate can be compared with other benzoate derivatives such as ethyl 4-amino-3,5-dicyano-2-ethylbenzoate and ethyl 4-amino-3,5-dicyano-2-propylbenzoate.

Uniqueness:

  • The presence of both amino and cyano groups in this compound makes it unique compared to other benzoate derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

88817-29-2

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 4-amino-3,5-dicyano-2-methylbenzoate

InChI

InChI=1S/C12H11N3O2/c1-3-17-12(16)9-4-8(5-13)11(15)10(6-14)7(9)2/h4H,3,15H2,1-2H3

InChI Key

VLSAOGJJSUPXEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C#N)C

Origin of Product

United States

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